Dehydro Clindamycin Phosphate (DCP) is a chemical compound identified as an impurity in the raw material of Clindamycin Phosphate (CP). [, ] While CP is a widely used antibiotic, DCP itself is not a clinically used drug and is primarily considered a byproduct during CP synthesis. [, ] It represents a degradation product of CP and is structurally similar, differing by the presence of a double bond. [, ] The identification and characterization of DCP are important for quality control in pharmaceutical production to ensure the purity and safety of CP drug formulations. [, ]
The synthesis of Dehydro Clindamycin typically involves the dehydrogenation of Clindamycin hydrochloride. Various methods have been explored for this transformation:
Dehydro Clindamycin possesses a unique molecular structure that differentiates it from its parent compound Clindamycin. The molecular formula for Dehydro Clindamycin is C₁₈H₁₈ClN₂O₅S, indicating that it retains similar elements but with variations in bonding due to dehydrogenation.
Dehydro Clindamycin undergoes various chemical reactions that are essential for its functionality:
The mechanism of action for Dehydro Clindamycin involves:
Dehydro Clindamycin exhibits several notable physical and chemical properties:
Relevant data indicates that variations in these properties can affect both its formulation in pharmaceutical products and its bioavailability when administered .
Dehydro Clindamycin has several scientific uses:
Dehydro Clindamycin (Chemical Name: Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S)-1-methyl-4-propylidene-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside) is defined by the molecular formula C₁₈H₃₁ClN₂O₅S and a molecular weight of 422.97 g/mol [2]. It shares clindamycin’s core lincosamide structure but features a critical dehydrogenation at the pyrrolidine ring, introducing a double bond between C4 and C5 (propylidene group) [4] [9]. This modification alters electron distribution and conformational flexibility, distinguishing it from the saturated parent compound.
Table 1: Structural and Physicochemical Comparison
Property | Clindamycin | Dehydro Clindamycin |
---|---|---|
Molecular Formula | C₁₈H₃₃ClN₂O₅S | C₁₈H₃₁ClN₂O₅S |
Molecular Weight (g/mol) | 424.98 | 422.97 |
CAS Number | 18323-44-9 (base) | 1440605-51-5 |
Key Structural Feature | Saturated pyrrolidine | 4-Propylidene pyrrolidine |
Solubility | Freely soluble (water) | Limited (requires methanol) |
The dehydrogenation reduces polarity and increases planarity, impacting chromatographic behavior. While clindamycin elutes earlier in reversed-phase HPLC, Dehydro Clindamycin shows longer retention due to enhanced hydrophobicity [8] [9]. Spectroscopic signatures further confirm its identity:
Dehydro Clindamycin arises during the synthesis, storage, or hydrolysis of clindamycin phosphate prodrugs. It is classified as a degradation impurity under ICH Q3B guidelines, primarily formed via:
Table 2: Analytical Control Strategies for Dehydro Clindamycin
Method | Conditions | Detection Limit | Regulatory Threshold |
---|---|---|---|
HPLC-UV | C18 column; Acetonitrile/ammonium formate buffer (pH 4.5); 220 nm | 0.05% | ≤0.5% (EP/USP) |
LC-MS (Patented) | HILIC column; Acetonitrile/0.1% formic acid; ESI+ mode | 0.01% | N/A |
Preparative HPLC | Used for isolation as reference standard (≥98% purity) [8] | N/A | N/A |
Its control is critical due to potency implications: While not extensively studied biologically, structural analogs with unsaturated pyrrolidine rings often exhibit reduced ribosomal binding affinity compared to clindamycin [7]. Pharmacopeial monographs (USP/EP) enforce strict limits (≤0.5%) to ensure final product integrity [2] [9].
The discovery of Dehydro Clindamycin parallels the evolution of clindamycin itself. Key milestones include:
This compound’s regulatory journey mirrors broader trends:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7